molecular formula C10H18S2 B13093418 3-[(Pent-4-en-1-yl)sulfanyl]thiane CAS No. 61704-43-6

3-[(Pent-4-en-1-yl)sulfanyl]thiane

Cat. No.: B13093418
CAS No.: 61704-43-6
M. Wt: 202.4 g/mol
InChI Key: SCZZGFMXECLARJ-UHFFFAOYSA-N
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Description

3-(Pent-4-en-1-ylthio)tetrahydro-2H-thiopyran is an organic compound belonging to the class of thiopyrans. Thiopyrans are sulfur-containing heterocycles that are structurally similar to pyrans but with a sulfur atom replacing one of the oxygen atoms. This compound is characterized by a tetrahydrothiopyran ring with a pent-4-en-1-ylthio substituent at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Intramolecular Dieckmann Condensation: One common method for synthesizing tetrahydrothiopyrans involves the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide (NaOMe) or sodium hydride (NaH).

    Addition of Hydrogen Sulfide to Divinyl Ketones: Another method involves the double addition of hydrogen sulfide (H₂S) or sodium sulfide (Na₂S) to divinyl ketones.

Industrial Production Methods

Industrial production methods for 3-(Pent-4-en-1-ylthio)tetrahydro-2H-thiopyran are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Thiopyrans can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of thiopyrans can lead to the formation of thiols or thioethers. Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Thiopyrans can undergo nucleophilic substitution reactions, particularly at the sulfur atom. Halides and other electrophiles can be used as reagents in these reactions.

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: LiAlH₄

    Substitution: Halides, electrophiles

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, thioethers

    Substitution: Various substituted thiopyrans

Mechanism of Action

The mechanism of action of 3-(Pent-4-en-1-ylthio)tetrahydro-2H-thiopyran is not well-documented. like other thiopyrans, it is likely to interact with molecular targets through its sulfur atom, which can participate in various chemical reactions. The exact molecular targets and pathways involved would depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pent-4-en-1-ylthio)tetrahydro-2H-thiopyran is unique due to its specific substituent at the 3-position, which can impart distinct chemical and biological properties compared to other thiopyran derivatives. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

61704-43-6

Molecular Formula

C10H18S2

Molecular Weight

202.4 g/mol

IUPAC Name

3-pent-4-enylsulfanylthiane

InChI

InChI=1S/C10H18S2/c1-2-3-4-8-12-10-6-5-7-11-9-10/h2,10H,1,3-9H2

InChI Key

SCZZGFMXECLARJ-UHFFFAOYSA-N

Canonical SMILES

C=CCCCSC1CCCSC1

Origin of Product

United States

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